2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol
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Overview
Description
2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol is an organic compound characterized by the presence of a chloro-nitrophenyl group attached to a methyleneaminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could result in various substituted derivatives .
Scientific Research Applications
2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1E)-(2-Bromo-5-nitrophenyl)methylene]amino}ethanol
- 2-{[(1E)-(2-Fluoro-5-nitrophenyl)methylene]amino}ethanol
- 2-{[(1E)-(2-Iodo-5-nitrophenyl)methylene]amino}ethanol
Uniqueness
2-{[(1E)-(2-Chloro-5-nitrophenyl)methylene]amino}ethanol is unique due to the presence of the chloro group, which can influence its reactivity and interactions compared to its bromo, fluoro, and iodo analogs.
Properties
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methylideneamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-9-2-1-8(12(14)15)5-7(9)6-11-3-4-13/h1-2,5-6,13H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSROHXEJXGGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NCCO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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